molecular formula C17H35Br2N4O3P B13745981 2-[[(2-Methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium dibromide CAS No. 21078-12-6

2-[[(2-Methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium dibromide

Cat. No.: B13745981
CAS No.: 21078-12-6
M. Wt: 534.3 g/mol
InChI Key: PBRBWMWUHYAWSD-UHFFFAOYSA-L
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Description

2-[[(2-Methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium dibromide is a chemical compound with the molecular formula C17H35Br2N4O3P and a molecular weight of 534.267 g/mol . This compound is known for its unique structure, which includes a methoxyphenoxy group, a trimethylazaniumyl group, and a phosphorylamino group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 2-[[(2-Methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium dibromide involves several steps. The synthetic route typically includes the following steps:

    Formation of the Methoxyphenoxy Group: This step involves the reaction of a methoxyphenol with a suitable reagent to form the methoxyphenoxy group.

    Introduction of the Trimethylazaniumyl Group: This step involves the reaction of an ethylamine derivative with a trimethylamine to introduce the trimethylazaniumyl group.

    Formation of the Phosphorylamino Group: This step involves the reaction of the intermediate compound with a phosphorylating agent to form the phosphorylamino group.

    Final Assembly: The final step involves the reaction of the intermediate compounds to form the final product, this compound.

Industrial production methods for this compound may involve similar steps but are typically optimized for large-scale production, including the use of automated reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

2-[[(2-Methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium dibromide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may result in reduced forms of the compound.

Scientific Research Applications

2-[[(2-Methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium dibromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[[(2-Methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium dibromide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-[[(2-Methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium dibromide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

21078-12-6

Molecular Formula

C17H35Br2N4O3P

Molecular Weight

534.3 g/mol

IUPAC Name

2-[[(2-methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium;dibromide

InChI

InChI=1S/C17H35N4O3P.2BrH/c1-20(2,3)14-12-18-25(22,19-13-15-21(4,5)6)24-17-11-9-8-10-16(17)23-7;;/h8-11H,12-15H2,1-7H3,(H2,18,19,22);2*1H/q+2;;/p-2

InChI Key

PBRBWMWUHYAWSD-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(C)CCNP(=O)(NCC[N+](C)(C)C)OC1=CC=CC=C1OC.[Br-].[Br-]

Origin of Product

United States

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